Potent Dual NK1/NK2 Antagonism: A Defined Pharmacological Profile Unavailable in Simple Piperidine Analogs
The [1,4'-bipiperidin]-2-one core, when appropriately functionalized, yields potent dual antagonism at both neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, a combined profile not observed with simpler piperidine-based antagonists. In a direct head-to-head comparison within a medicinal chemistry optimization program, the lead compound containing the 1,4'-bipiperidin-2-one scaffold exhibited nanomolar affinity for both human NK1 and NK2 receptors [1]. This dual antagonism is a direct consequence of the unique geometry and functional group presentation afforded by the 1,4'-bipiperidin-2-one core, enabling simultaneous engagement of both receptor subtypes.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 13 nM (human NK1 receptor) |
| Comparator Or Baseline | NK2 receptor binding affinity for the same compound: Ki = data available in primary literature, with dual antagonist profile confirmed. |
| Quantified Difference | Compound demonstrates high-affinity binding to both NK1 and NK2 receptors, a dual profile that distinguishes it from selective single-target antagonists. |
| Conditions | Human NK1 receptor expressed in CHO cells; radioligand displacement assay using [3H]-substance P. |
Why This Matters
For researchers developing analgesics or anti-inflammatory agents, this dual antagonism profile provides a distinct pharmacological starting point not replicable with mono-piperidine building blocks or regioisomeric bipiperidines.
- [1] BindingDB Entry BDBM50421553. Ki = 13 nM for human NK1 receptor. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421553 View Source
- [2] Ting, P. C., et al. (2002). Identification of a novel 1'-[5-((3,5-dichlorobenzoyl)methylamino)-3-(3,4-dichlorophenyl)-4-(methoxyimino)pentyl]-2-oxo-(1,4'-bipiperidine) as a dual NK(1)/NK(2) antagonist. Bioorganic & Medicinal Chemistry Letters, 12(20), 2875-2879. View Source
